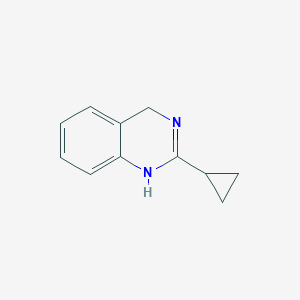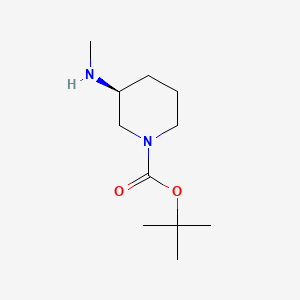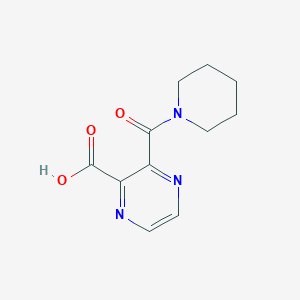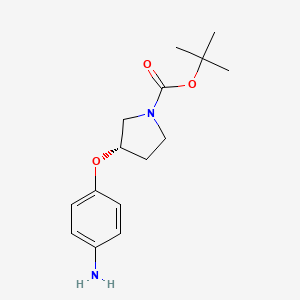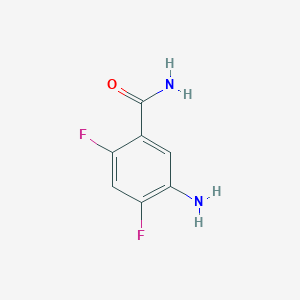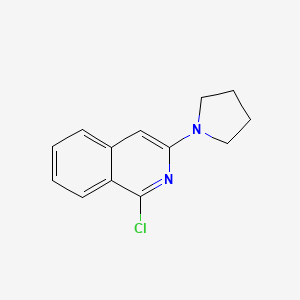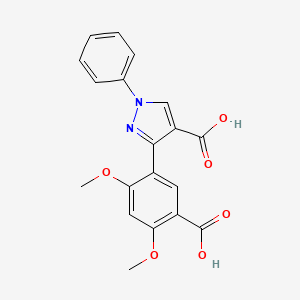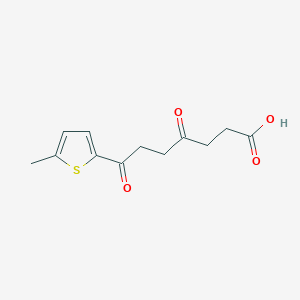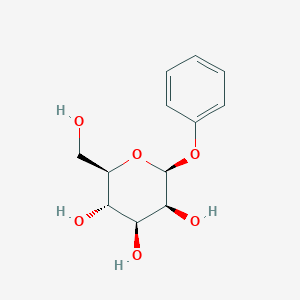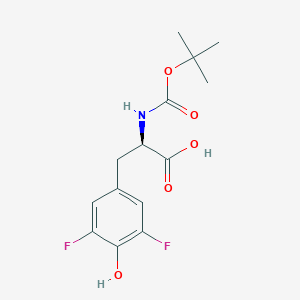
N-Boc-3,5-Difluoro-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3,5-Difluoro-D-tyrosine is a derivative of tyrosine, an aromatic amino acid found in many proteins. The compound has the molecular formula C14H17F2NO5 and a molecular weight of 317.29 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 3 and 5 positions of the phenyl ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3,5-Difluoro-D-tyrosine typically involves the protection of the amino group of 3,5-difluoro-D-tyrosine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using automated reactors and purification systems. The process would likely include steps such as crystallization, filtration, and drying to obtain the final product in high purity .
化学反应分析
Types of Reactions
N-Boc-3,5-Difluoro-D-tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing fluorine with an amine would yield an amino-substituted tyrosine derivative.
Deprotection Reactions: The major product is 3,5-difluoro-D-tyrosine after removal of the Boc group.
科学研究应用
N-Boc-3,5-Difluoro-D-tyrosine has several applications in scientific research:
作用机制
The mechanism of action of N-Boc-3,5-Difluoro-D-tyrosine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and interactions with biological targets. The Boc group serves as a protecting group during synthesis, which can be removed to reveal the active amino acid . The fluorine atoms can enhance binding affinity and selectivity for specific molecular targets, such as enzymes or receptors .
相似化合物的比较
Similar Compounds
N-Boc-3,5-Difluoro-L-tyrosine: Similar in structure but with the L-configuration instead of the D-configuration.
N-Boc-3,5-Difluoro-tyrosine: Without specifying the stereochemistry, this compound can refer to either the D- or L-form.
Uniqueness
N-Boc-3,5-Difluoro-D-tyrosine is unique due to its specific stereochemistry (D-form) and the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated or L-form analogs . The fluorine atoms can enhance metabolic stability and binding interactions, making it a valuable compound in drug design and development .
属性
IUPAC Name |
(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXLQAYDCVCPC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)
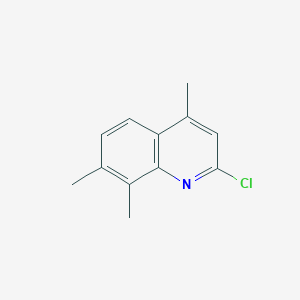
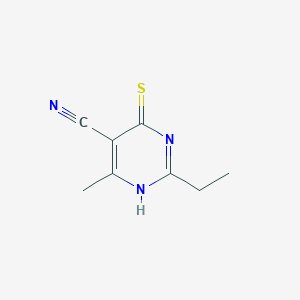
![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
